

Lurasidone and Metabolite ID-14283

Degradation: A Technical Support Resource

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Compound of Interest

Compound Name: *Lurasidone Metabolite 14283*
hydrochloride

Cat. No.: *B602669*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and products of the atypical antipsychotic drug lurasidone and its major active metabolite, ID-14283. While the majority of available data pertains to lurasidone, the structural similarities suggest that its degradation behavior is likely indicative of the pathways affecting its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for lurasidone?

A1: Lurasidone is susceptible to degradation under several conditions. The primary pathways include:

- **Hydrolysis:** It is particularly prone to alkaline hydrolysis, leading to the cleavage of the isoindole-1,3-dione ring.^{[1][2]} Acidic and neutral hydrolysis result in minimal degradation.^{[1][3]}
- **Oxidation:** Lurasidone degrades in the presence of oxidizing agents, such as hydrogen peroxide. This can lead to the formation of sulfoxides and sulfones at the sulfur atom in the benzisothiazole ring, as well as cleavage of the piperazine ring.^{[1][3]}

- Photodegradation: Exposure to light can induce degradation, resulting in the formation of photo-isomers where the benzisothiazole ring is altered into a benzothiazole ring.[4]
- Enzymatic Degradation: In biological matrices, particularly in postmortem toxicology cases, enzymatic degradation has been observed, leading to products like N-debenzisothiazole-lurasidone.[5][6]

Q2: Is lurasidone stable under thermal stress?

A2: Lurasidone is generally considered stable under thermal stress conditions.[1][3]

Q3: What is the major active metabolite of lurasidone, and is its degradation behavior known?

A3: The major active metabolite of lurasidone is ID-14283.[7][8] There is limited specific information available in the public domain regarding the forced degradation studies of ID-14283. However, given its structural similarity to lurasidone, it is anticipated to exhibit comparable susceptibility to degradation, particularly through hydrolysis of the isoindole-1,3-dione moiety and oxidation of the benzisothiazole ring.

Q4: What are the common degradation products of lurasidone identified in forced degradation studies?

A4: Several degradation products have been identified and characterized. Under alkaline hydrolysis, products resulting from the cleavage of the isoindole-1,3-dione ring are common. Oxidative stress can yield sulfoxide and N,N'-diformyl degradants. Photolytic degradation can produce an isomer with a benzothiazole ring instead of a benzisothiazole ring.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of lurasidone degradation.

Issue 1: Inconsistent or unexpected degradation profiles.

- Possible Cause: Variability in experimental conditions (e.g., temperature, pH, light exposure).
- Troubleshooting Steps:

- Ensure precise control of all experimental parameters.
- Use calibrated equipment (pH meters, ovens, photostability chambers).
- Prepare fresh solutions and reagents for each experiment.
- Include control samples (lurasidone standard protected from stress) in each run to monitor for baseline stability.

Issue 2: Difficulty in separating lurasidone from its degradation products.

- Possible Cause: Suboptimal chromatographic conditions.
- Troubleshooting Steps:
 - Optimize the mobile phase composition (e.g., pH, organic modifier ratio) to improve resolution.
 - Experiment with different stationary phases (e.g., C18, C8) or column dimensions.
 - Adjust the gradient elution profile for better separation of closely eluting peaks.
 - Ensure the HPLC system is properly maintained and equilibrated.

Issue 3: Poor sensitivity or inability to detect low-level degradants.

- Possible Cause: Inadequate detector sensitivity or sample concentration.
- Troubleshooting Steps:
 - Use a more sensitive detector, such as a mass spectrometer (LC-MS/MS), for trace-level analysis.^[9]
 - Increase the sample concentration, if possible, without overloading the column.
 - Optimize the ionization source and MS parameters for the specific degradants of interest.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on lurasidone.

Table 1: Summary of Lurasidone Degradation under Various Stress Conditions

Stress Condition	Reagent/Parameter	Duration	Temperature	% Degradation	Reference
Acid Hydrolysis	4 N HCl	3 days	70 °C	Not specified	[10]
Alkaline Hydrolysis	4 N NaOH	1 hour	Not specified	Significant	[10]
Oxidative	6% H ₂ O ₂	7 hours	Not specified	Significant	[10]
Photolytic	200 W h/m ²	6 hours	Not specified	Not specified	[2]
Thermal	Dry Heat	10 days	Not specified	Not specified	[10]
Humidity	90% RH	10 days	Not specified	Not specified	[2]

Note: "Significant" indicates that the study reported notable degradation without specifying a percentage.

Experimental Protocols

This section provides an overview of a typical experimental protocol for a forced degradation study of lurasidone.

Objective: To investigate the stability of lurasidone under various stress conditions as per ICH guidelines.

Materials:

- Lurasidone hydrochloride reference standard
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- HPLC system with a PDA or UV detector and/or a mass spectrometer
- C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 μm)[3]
- pH meter
- Photostability chamber
- Thermostatically controlled oven

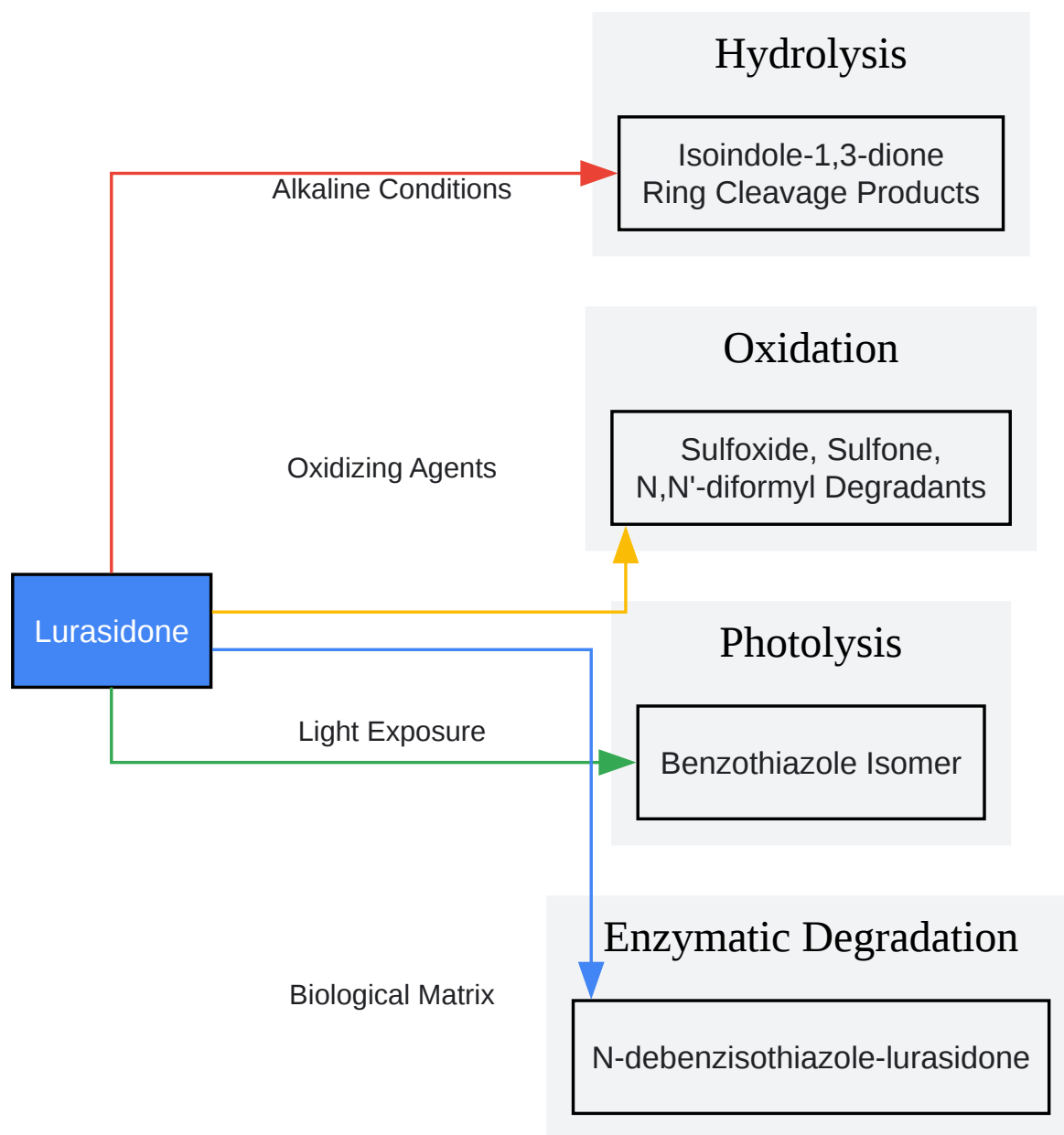
Procedure:

- Preparation of Stock Solution: Prepare a stock solution of lurasidone hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Acid Hydrolysis:
 - Treat the stock solution with an equal volume of 4 N HCl.
 - Reflux the solution at 70°C for 3 days.[10]
 - Cool, neutralize with NaOH, and dilute to the working concentration.
- Alkaline Hydrolysis:
 - Treat the stock solution with an equal volume of 4 N NaOH.
 - Keep the solution at room temperature for 1 hour.[10]

- Neutralize with HCl and dilute to the working concentration.
- Oxidative Degradation:
 - Treat the stock solution with 6% H₂O₂.
 - Keep the solution at room temperature for 7 hours.[\[10\]](#)
 - Dilute to the working concentration.
- Photolytic Degradation:
 - Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[\[2\]](#)
 - A control sample should be protected from light.
- Thermal Degradation:
 - Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 10 days).[\[10\]](#)
 - Dissolve the sample in the solvent to the working concentration.
- Analysis:
 - Analyze all samples by a validated stability-indicating HPLC method.
 - Mobile phase example: A gradient of 20 mM ammonium formate (pH 3.0) and acetonitrile.[\[3\]](#)
 - Flow rate: 0.6 mL/min.[\[3\]](#)
 - Detection: UV at a suitable wavelength (e.g., 230 nm) or MS detection.

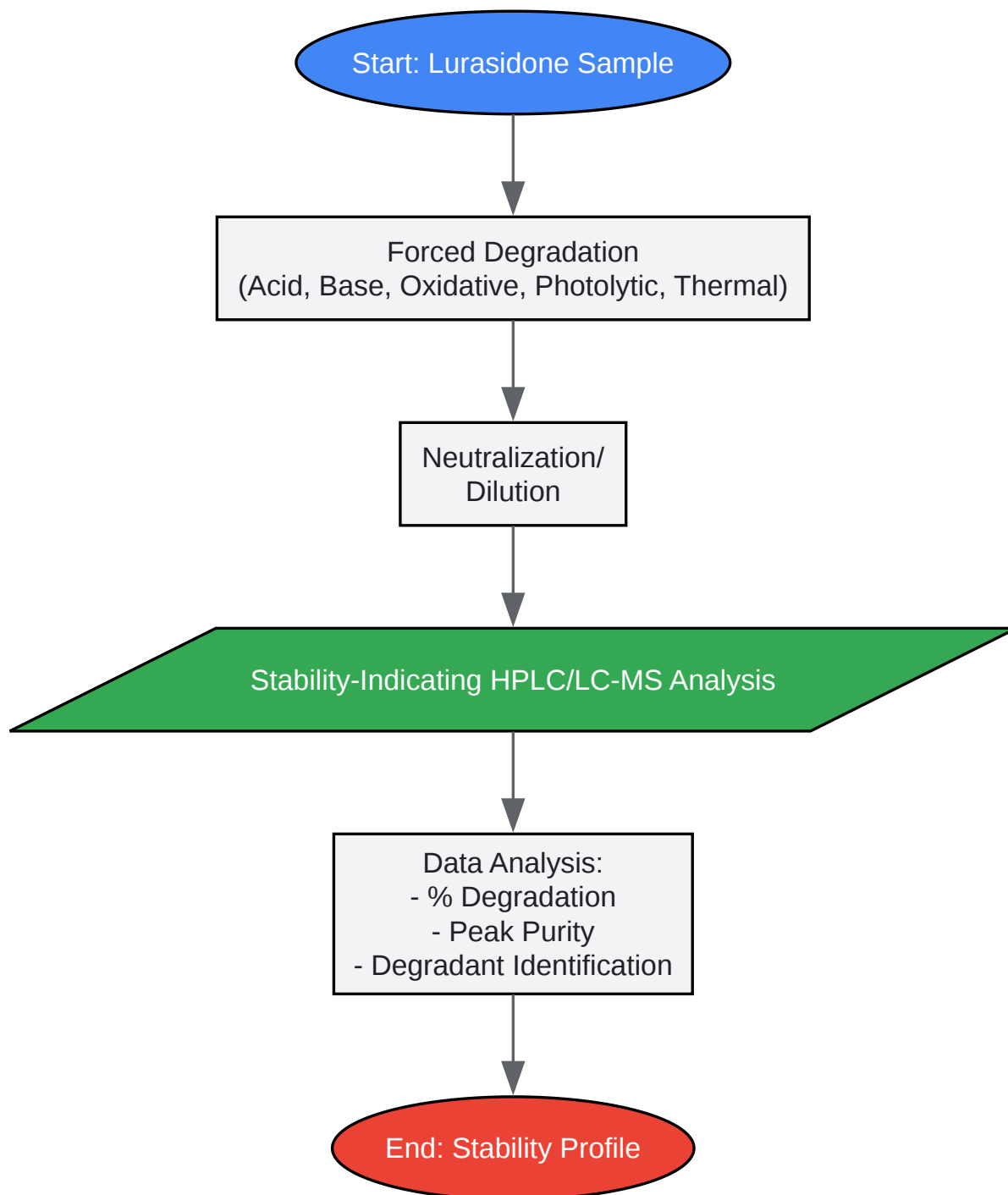
Visualizations

The following diagrams illustrate the key degradation pathways of lurasidone.



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Caption: Major degradation pathways of lurasidone under various stress conditions.



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Caption: A typical experimental workflow for a forced degradation study of lurasidone.

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